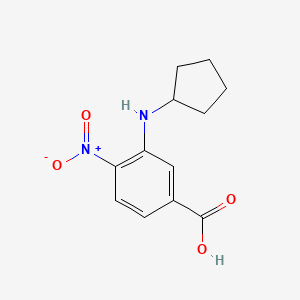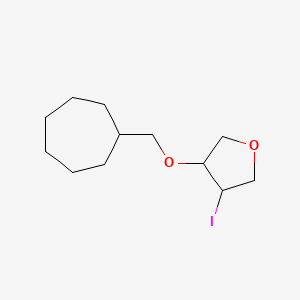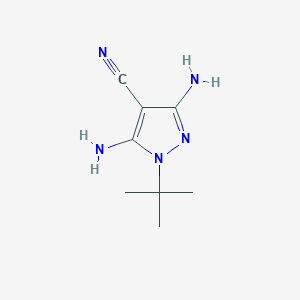
3-(Cyclopentylamino)-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentylamino)-4-nitrobenzoic acid is an organic compound that features a cyclopentylamino group attached to a benzoic acid core, with a nitro group at the para position relative to the carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by substitution with cyclopentylamine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
3-(Cyclopentylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The cyclopentylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
Oxidation: 3-(Cyclopentylamino)-4-aminobenzoic acid.
Reduction: 3-(Cyclopentylamino)-4-nitrobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
3-(Cyclopentylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Cyclopentylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Cyclopentylamino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
3-(Cyclohexylamino)-4-nitrobenzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Nitrobenzoic acid: Lacks the cyclopentylamino group.
Uniqueness
3-(Cyclopentylamino)-4-nitrobenzoic acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
属性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
3-(cyclopentylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-11(14(17)18)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
InChI 键 |
FPCNHBGGTSGOOI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)



![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
